2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole
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Overview
Description
2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring through an ethenyl linkage
Preparation Methods
Industrial Production Methods
Industrial production of 2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as column chromatography or recrystallization ensures the isolation of high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethenyl linkage to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Reduced oxazole compounds with ethyl linkages.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazole: Similar structure with an oxadiazole ring instead of an oxazole ring.
4-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group attached to a phenyl ring with an acetic acid functional group.
2-(Trifluoromethyl)phenyl)ethanamine: Features a trifluoromethyl group attached to a phenyl ring with an ethanamine functional group.
Uniqueness
2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole is unique due to its specific combination of the trifluoromethyl group, phenyl ring, and oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
832730-41-3 |
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Molecular Formula |
C12H8F3NO |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-9(2-5-10)3-6-11-16-7-8-17-11/h1-8H |
InChI Key |
FMIWFLJGGZPKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC=CO2)C(F)(F)F |
Origin of Product |
United States |
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